molecular formula C12H13F3INO2 B12098692 tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B12098692
M. Wt: 387.14 g/mol
InChI Key: PVGSKBYUPGYKOR-UHFFFAOYSA-N
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Description

(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is a chemical compound that features a trifluoromethyl group, an iodine atom, and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodo-5-trifluoromethyl-aniline.

    Formation of Carbamate: The aniline derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

    Continuous Flow Chemistry: Employing continuous flow chemistry to improve yield and reduce reaction time.

    Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives where the iodine atom is replaced by another group.

    Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.

    Reduction: Products include reduced forms, such as amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in various organic reactions.

    Material Science: Incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: Investigated for potential use in pharmaceuticals due to its unique functional groups.

    Biological Probes: Used in the development of probes for imaging and diagnostic purposes.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Electronics: Utilized in the synthesis of materials for electronic applications.

Mechanism of Action

The mechanism by which (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Iodo-5-trifluoromethyl-phenyl)methanol
  • 2-Iodo-5-trifluoromethyl-benzoic acid
  • 2-Iodo-5-trifluoromethyl-aniline

Uniqueness

  • Functional Groups : The combination of iodine, trifluoromethyl, and carbamate ester groups is unique and imparts distinct chemical properties.
  • Reactivity : The presence of these functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C12H13F3INO2

Molecular Weight

387.14 g/mol

IUPAC Name

tert-butyl N-[2-iodo-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,1-3H3,(H,17,18)

InChI Key

PVGSKBYUPGYKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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